Bis(tribromomethyl) 3-ethylpentanedioate
Description
Bis(tribromomethyl) 3-ethylpentanedioate is a brominated ester compound characterized by two tribromomethyl groups attached to a 3-ethylpentanedioate backbone.
Properties
CAS No. |
88070-50-2 |
|---|---|
Molecular Formula |
C9H10Br6O4 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
bis(tribromomethyl) 3-ethylpentanedioate |
InChI |
InChI=1S/C9H10Br6O4/c1-2-5(3-6(16)18-8(10,11)12)4-7(17)19-9(13,14)15/h5H,2-4H2,1H3 |
InChI Key |
TZUTVNCYABGYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC(Br)(Br)Br)CC(=O)OC(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tribromomethyl) 3-ethylpentanedioate typically involves the bromination of 3-ethylpentanedioic acid derivatives. One common method is the electrochemical bromination of alkyl aromatic compounds using a two-phase electrolysis system. This process involves the use of aqueous sodium bromide (40-50%) with a catalytic amount of hydrobromic acid as the electrolyte, and chloroform containing the alkyl aromatic compound as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at temperatures between 10-15°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar electrochemical methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(tribromomethyl) 3-ethylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromomethyl groups to less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated compounds.
Scientific Research Applications
Bis(tribromomethyl) 3-ethylpentanedioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(tribromomethyl) 3-ethylpentanedioate involves the interaction of its tribromomethyl groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Ethyl Bromopyruvate (CAS 70-23-5)
Ethyl bromopyruvate, a brominated ester with a single bromine atom (C₅H₇BrO₃), shares structural similarities as an α-bromo carbonyl compound. Key comparisons include:
- Application: Ethyl bromopyruvate is primarily used as a chemical intermediate in organic synthesis .
- Safety: Ethyl bromopyruvate’s safety data sheet (SDS) highlights hazards such as skin corrosion and acute toxicity .
Phenyl Tribromomethyl Sulfone Derivatives
Phenyl tribromomethyl sulfone derivatives, studied for pesticidal activity , differ in their sulfone backbone but share brominated functional groups. Key contrasts:
- Bioactivity: Sulfone derivatives exhibit fungicidal activity, attributed to the tribromomethyl group’s electrophilic reactivity .
- Synthesis: Both classes involve halogenation steps, but sulfone derivatives utilize SNAr reactions with amines or phenols , whereas the target compound’s synthesis likely relies on esterification or bromination of pentanedioate precursors.
Other Brominated Alkanes and Ketones
The reference table in lists compounds like 2,2-dichloro-1,1,1-trifluoroethane (CAS 306-83-2) and 2,2,4-trimethylpentane (CAS 540-84-1). While structurally distinct, these highlight trends in halogenated compounds:
- Volatility : Smaller molecules like 2,2-dichloro-1,1,1-trifluoroethane are volatile and used as refrigerants, whereas Bis(tribromomethyl) 3-ethylpentanedioate’s larger size and ester groups suggest lower volatility and suitability for polymer integration.
- Environmental Impact : Brominated compounds often face regulatory scrutiny due to persistence. Ethyl bromopyruvate’s single bromine atom may pose fewer risks compared to the target compound’s six bromine atoms .
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